n-[(butylamino)carbonyl]-2-chloroacetamide
Description
N-[(Butylamino)carbonyl]-2-chloroacetamide is a chloroacetamide derivative characterized by a butylamino carbonyl group (–NHCO–(CH₂)₃CH₃) attached to the nitrogen of a 2-chloroacetamide backbone. Chloroacetamides are widely studied for their versatility in organic synthesis, pharmaceutical intermediates, and agrochemicals due to the electrophilic chlorine atom and amide functionality .
Properties
IUPAC Name |
N-(butylcarbamoyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-2-3-4-9-7(12)10-6(11)5-8/h2-5H2,1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTAMWLTEVEBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301130 | |
| Record name | N-(Butylcarbamoyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25679-91-8 | |
| Record name | NSC141311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Butylcarbamoyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(butylamino)carbonyl]-2-chloroacetamide can be synthesized through the reaction of butylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[(butylamino)carbonyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products Formed
Substitution Reactions: Products include substituted amides or thiol derivatives.
Hydrolysis: Products include butylamine and chloroacetic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chloroacetamides, including n-[(butylamino)carbonyl]-2-chloroacetamide. A notable study screened a series of N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with specific substituents exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and MRSA (methicillin-resistant Staphylococcus aureus) .
Key Findings:
- Effective Against:
- Gram-positive bacteria (e.g., S. aureus)
- MRSA
- Yeast (C. albicans)
- Less Effective Against:
- Gram-negative bacteria (e.g., E. coli)
Data Table: Antimicrobial Activity of Chloroacetamides
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Very High | Low | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | High | Moderate | High |
Drug Development
The unique structural characteristics of this compound make it a candidate for further investigation in drug development. Its ability to inhibit bacterial growth suggests potential as an antimicrobial agent in pharmaceutical formulations. Researchers are encouraged to explore modifications to its structure to enhance efficacy and selectivity against specific pathogens.
Case Study: QSAR Analysis
A quantitative structure-activity relationship (QSAR) analysis was performed on various chloroacetamides, including this compound, to predict their biological activity based on their chemical structure. The study confirmed that lipophilicity plays a crucial role in the effectiveness of these compounds against microbial targets .
Biochemical Tools
Beyond antimicrobial applications, chloroacetamides have been employed as biochemical tools in research settings. Their ability to interact with biological systems allows them to be used in assays that study enzyme activity and cellular processes.
Applications:
- Inhibitors of Enzymatic Activity: Chloroacetamides can serve as inhibitors for specific enzymes, providing insights into metabolic pathways.
- Cellular Studies: They are used in cellular assays to evaluate cell viability and proliferation under varying conditions.
Mechanism of Action
The mechanism of action of N-[(butylamino)carbonyl]-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The chloroacetamide moiety is particularly reactive and can form adducts with nucleophilic amino acid residues .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below summarizes key structural analogs, their molecular formulas, substituents, and properties:
Key Observations :
- Halogenation: Fluorine in 2-chloro-N-(4-fluorophenyl)acetamide introduces electron-withdrawing effects, altering reactivity in heterocyclic synthesis , while multiple chlorines (e.g., in C₁₅H₁₀Cl₃NO₂) increase steric hindrance and stability . Hydrogen Bonding: NPCA exhibits antiparallel N–H/C=O bonds and intermolecular H-bonding, influencing crystal packing and solubility .
Critical Analysis of Stability and Challenges
- Stability: Halogens (Cl, Br) generally enhance stability but may increase toxicity. For example, brominated analogs (e.g., C₉H₈BrClN₂O₂, ) show altered reactivity profiles compared to non-halogenated compounds.
- Synthetic Challenges : Steric hindrance in multi-substituted analogs (e.g., trichlorobenzoyl derivatives) complicates purification and yield optimization .
Biological Activity
n-[(butylamino)carbonyl]-2-chloroacetamide, a chloroacetamide derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is CHClNO, with a molecular weight of approximately 192.64 g/mol. Its structure includes a butylamino group attached to a carbonyl and a chloroacetamide moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A comprehensive study screened various N-substituted phenyl-2-chloroacetamides against multiple pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated substituents on the phenyl ring exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and pathogenic yeasts .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Effective |
| This compound | E. coli | Less effective |
| This compound | Candida albicans | Moderately effective |
The study confirmed that the position of substituents on the phenyl ring significantly influenced the biological activity of these compounds .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of chloroacetamides. A specific compound, CWR-J02, demonstrated significant anti-inflammatory activity by inhibiting glutathione-dependent reactions in microglial cells. This inhibition was linked to a reduction in pro-inflammatory gene transcription, suggesting that similar chloroacetamides could offer therapeutic benefits in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is largely determined by its chemical structure. The quantitative structure-activity relationship (QSAR) analysis has been employed to predict the efficacy of various chloroacetamides based on their molecular properties. Compounds adhering to Lipinski’s Rule of Five exhibited favorable pharmacokinetic profiles, making them promising candidates for further development .
Case Studies
- Antimicrobial Efficacy : In a study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides, this compound was tested against MRSA and showed notable effectiveness compared to other derivatives, reinforcing its potential as an antimicrobial agent .
- Inflammatory Response Modulation : Research on CWR-J02 indicated that modifications in the chloroacetamide structure could lead to enhanced anti-inflammatory effects, paving the way for developing new therapeutic agents targeting inflammation-related pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
